Phenampromide, (R)-

Description

BenchChem offers high-quality Phenampromide, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenampromide, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2101770-94-7 |

|---|---|

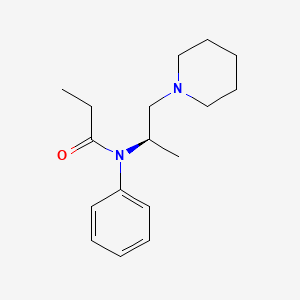

Molecular Formula |

C17H26N2O |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

N-phenyl-N-[(2R)-1-piperidin-1-ylpropan-2-yl]propanamide |

InChI |

InChI=1S/C17H26N2O/c1-3-17(20)19(16-10-6-4-7-11-16)15(2)14-18-12-8-5-9-13-18/h4,6-7,10-11,15H,3,5,8-9,12-14H2,1-2H3/t15-/m1/s1 |

InChI Key |

DHTRHEVNFFZCNU-OAHLLOKOSA-N |

Isomeric SMILES |

CCC(=O)N(C1=CC=CC=C1)[C@H](C)CN2CCCCC2 |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C(C)CN2CCCCC2 |

Origin of Product |

United States |

Diastereomeric Salt Formation

This classical resolution method involves reacting the racemic base, (±)-Phenampromide, with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.org This reaction produces a mixture of two diastereomeric salts.

(R)-Phenampromide + (R)-Chiral Acid → [(R,R)-salt]

(S)-Phenampromide + (R)-Chiral Acid → [(S,R)-salt]

Unlike enantiomers, diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. wikipedia.orgiupac.org Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed, typically by treatment with a base, to yield the pure (R)-Phenampromide enantiomer. The choice of resolving agent is crucial and often determined empirically. wikipedia.org

| Strategy | Description | Key Principle | Relevance to (R)-Phenampromide |

|---|---|---|---|

| Chiral Pool Synthesis | Synthesis starting from an enantiomerically pure natural product. researchgate.net | Transfer of existing chirality from the starting material to the final product. | The absolute configuration of (-)-Phenampromide has been correlated with (R)-N-phenylalanine, providing a basis for designing syntheses from chiral amino acid precursors. researchgate.net |

| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. wikipedia.org | Conversion of enantiomers into diastereomers, which have different physical properties and can be separated. wikipedia.orgiupac.org | A primary method for obtaining enantiomerically pure Phenampromide, often via diastereomeric salt formation. nih.gov |

Kinetic Resolution

Kinetic resolution is another technique that can be applied to separate enantiomers. This method relies on the different rates of reaction of two enantiomers with a chiral catalyst or reagent. One specific strategy utilized in the synthesis of related chiral compounds is Hydrolytic (HKR). ncl-india.org While detailed application specifically for Phenampromide is not extensively documented in the provided context, the HKR strategy is a powerful tool for obtaining chiral building blocks that could be used in its synthesis. ncl-india.orgresearchgate.net For example, the HKR of terminal epoxides using Jacobsen's catalyst is a well-established method for producing enantiopure epoxides and diols, which are versatile chiral intermediates in organic synthesis. researchgate.net

| Resolution Method | Resolving Agent/Catalyst Type | Mechanism |

|---|---|---|

| Diastereomeric Salt Formation | Chiral Acids (e.g., Tartaric Acid) or Chiral Bases. wikipedia.org | Forms diastereomeric salts with different solubilities, allowing separation by crystallization. wikipedia.org |

| (e.g., HKR) | Chiral Catalysts (e.g., Jacobsen's Catalyst). researchgate.net | One enantiomer reacts faster with a chiral catalyst, allowing for the separation of the unreacted enantiomer from the product. |

| Chiral Chromatography | Chiral Stationary Phases (CSPs). nih.goviupac.org | Enantiomers interact differently with a chiral stationary phase, leading to different retention times and separation. iupac.org |

Molecular Interactions and Preclinical Pharmacological Mechanisms of R Phenampromide

Receptor Binding Kinetics and Affinity Profiling

Detailed receptor binding kinetics and comprehensive affinity profiling data are not available for (R)-phenampromide specifically. Studies on phenampromide have primarily focused on the racemate or have identified the (S)-isomer as the pharmacologically active component. wikipedia.org

Characterization of Target Receptor Subtypes

As an opioid analgesic, phenampromide's primary targets are the opioid receptors. wikipedia.orgnih.gov The classical opioid receptors are the mu (μ), delta (δ), and kappa (κ) receptors, all of which are G-protein coupled receptors (GPCRs). nih.govguidetopharmacology.org While it is understood that phenampromide interacts with these receptors, specific affinity values (Ki) for the (R)-isomer at each receptor subtype are not well-documented. For opioid ligands in general, affinity for different receptor subtypes can vary significantly, dictating their pharmacological profile. researchgate.net For instance, fentanyl and morphine exhibit high affinity for the mu-opioid receptor (MOP). researchgate.net

Interactive Data Table: Opioid Receptor Affinity for Standard Ligands

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

| Morphine | Mu (μ) | 1.8 |

| Delta (δ) | 90 | |

| Kappa (κ) | 137 | |

| Fentanyl | Mu (μ) | 1.2 |

| Delta (δ) | 180 | |

| Kappa (κ) | 290 | |

| Carfentanil | Mu (μ) | 0.024 |

| Delta (δ) | 3.3 | |

| Kappa (κ) | 43 | |

| Naloxone | Mu (μ) | 1.8 |

| Delta (δ) | 23 | |

| Kappa (κ) | 18 |

This table presents reference data for well-characterized opioids to provide context for typical receptor affinities and is not representative of (R)-Phenampromide for which specific data is unavailable. Data sourced from guinea pig whole brain membrane preparations. researchgate.net

Ligand-Receptor Interaction Dynamics

The dynamics of ligand-receptor interactions, including association (k-on) and dissociation (k-off) rates, which determine the residence time of a drug at its receptor, are critical for its pharmacological effect. nih.govuniversiteitleiden.nl For (R)-phenampromide, these kinetic parameters have not been reported. The concept of ligand residence time is a significant factor in the in vivo efficacy of GPCR-targeting drugs. nih.gov Generally, opioid agonists bind to GPCRs, initiating a conformational change that triggers intracellular signaling. nih.gov The stability of the ligand-receptor complex, influenced by the ligand's structure, affects the duration of this signaling. nih.gov The absolute configuration of (-)-phenampromide has been related to (R)-N-phenylalanine, but this structural information has not been translated into detailed binding kinetic studies for the (R)-isomer. researchgate.net

Signal Transduction Pathway Investigations

Specific investigations into the signal transduction pathways modulated by (R)-phenampromide are not described in the available literature. The information that follows pertains to the general mechanisms of opioid receptor signaling.

Downstream Cellular Events Modulated by (R)-Phenampromide

Upon agonist binding, opioid receptors typically couple to inhibitory G-proteins (Gi/Go). wikipedia.org This leads to a cascade of downstream cellular events, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. frontiersin.org Other common downstream effects include the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to cellular hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release. mdpi.compainphysicianjournal.com It is presumed that the (S)-isomer of phenampromide elicits its analgesic effects through these pathways, but the extent to which the (R)-isomer can trigger these events is unknown.

Mechanistic Studies of Intracellular Signaling Cascades

The intracellular signaling cascades initiated by opioid receptor activation are complex and can involve multiple pathways beyond cAMP modulation. mssm.edu These include the mitogen-activated protein kinase (MAPK) pathway, which is implicated in the long-term adaptations to opioid exposure. researchgate.netau.dk Furthermore, the concept of "biased agonism" suggests that different ligands can stabilize distinct receptor conformations, leading to preferential activation of certain signaling pathways (e.g., G-protein signaling versus β-arrestin recruitment). frontiersin.orgfrontiersin.org Ligands that are biased towards G-protein activation and away from β-arrestin pathways have been explored as a strategy to develop safer opioids with fewer side effects. elifesciences.org There is no available research to suggest where (R)-phenampromide falls on this spectrum of biased agonism.

Neurobiological Substrates of (R)-Phenampromide Action in Preclinical Models

There is a lack of preclinical studies investigating the specific neurobiological substrates of (R)-phenampromide's actions. Research on phenampromide has not distinguished the effects of the individual enantiomers in complex preclinical models. Opioids, in general, exert their effects by modulating the activity of several key neural circuits involved in pain, reward, and mood. researchgate.netfrontiersin.org These include the descending pain-modulating pathways from the brainstem to the spinal cord, and the mesolimbic dopamine (B1211576) system, which is crucial for reward and motivation. frontiersin.orgbiorxiv.org The analgesic effects of the active (S)-phenampromide isomer would be mediated through these systems. Any potential central nervous system activity of the (R)-isomer remains uncharacterized.

Investigation of Neurotransmitter Systems Modulation

The pharmacological effects of opioids are primarily mediated through their interaction with opioid receptors (mu, delta, and kappa), which are G protein-coupled receptors found throughout the central and peripheral nervous system. wikipedia.orgnih.gov The activation of these receptors, particularly the mu-opioid receptor (MOR), initiates a cascade of intracellular events that modulate the release of various neurotransmitters, underpinning the analgesic and other effects of these compounds. biochemistry.orgresed.es

Opioids generally exert an inhibitory effect on neurotransmission. wikipedia.org By binding to presynaptic opioid receptors, they inhibit the release of neurotransmitters like glutamate (B1630785) and substance P, which are crucial for transmitting pain signals. wikipedia.orgbiochemistry.org This action is a key mechanism of their analgesic efficacy.

While these mechanisms are well-established for the opioid class, specific preclinical studies detailing the precise modulation of these neurotransmitter systems by (R)-Phenampromide are not readily found in the reviewed literature.

Table 1: General Modulation of Key Neurotransmitter Systems by Opioid Receptor Agonists

| Neurotransmitter System | General Effect of Opioid Agonist Binding | Consequence of Modulation |

| Glutamate | Inhibition of presynaptic release | Decreased nociceptive (pain) signaling |

| GABA | Inhibition of GABAergic interneurons | Disinhibition of dopamine neurons, contributing to reward/euphoria |

| Dopamine | Increased release in reward pathways (e.g., nucleus accumbens) | Reinforcement of drug-taking behavior, euphoria |

| Norepinephrine | Suppression of release | Contributes to sedative effects and modulation of stress/arousal |

Mechanisms of Preclinical Dependence and Withdrawal in Research Models

Chronic administration of opioids leads to the development of physical dependence, a state of neuroadaptation where the body requires the continued presence of the drug to function normally. pursuecare.comnih.gov The abrupt cessation of the drug or the administration of an opioid antagonist precipitates a withdrawal syndrome, characterized by a range of aversive physical and affective symptoms. nih.govunil.ch

Preclinical research models are essential for investigating the neurobiological underpinnings of dependence and withdrawal. nih.gov The withdrawal syndrome is characterized by a negative emotional state that is a powerful driver for continued drug use and relapse. unil.chmdpi.com This state is thought to result from neuroadaptations in brain circuits that handle stress and emotion, particularly the extended amygdala, which includes the central nucleus of the amygdala (CeA) and the bed nucleus of the stria terminalis (BNST). unil.ch

During withdrawal, there is a hyperactivity of certain neural systems that were suppressed by the drug. For instance, the activation of the glutamatergic system and the brain's stress systems, such as the hypothalamic-pituitary-adrenal (HPA) axis and the release of corticotropin-releasing factor (CRF), are critically involved in the negative affective symptoms of withdrawal. mdpi.com Animal models demonstrate that this period is associated with behaviors analogous to anxiety and depression. unil.ch Although these mechanisms are broadly accepted for opioids, specific studies examining the dependence liability and withdrawal characteristics of (R)-Phenampromide in preclinical models were not identified in the available literature.

Table 2: Key Neurobiological Mechanisms in Opioid Withdrawal

| Mechanism | Brain Regions Implicated | Role in Withdrawal Syndrome |

| Dopamine Deficit | Mesolimbic Pathway (VTA, Nucleus Accumbens) | Anhedonia, dysphoria, amotivational state |

| Glutamatergic Hyperactivity | Nucleus Accumbens, Locus Coeruleus | Negative affective states, physical withdrawal signs |

| Stress System Activation (CRF) | Extended Amygdala (CeA, BNST), Hypothalamus | Anxiety, stress, dysphoria, drug-seeking behavior |

| Noradrenergic System Hyperactivity | Locus Coeruleus (LC) | Somatic signs (e.g., hypertension, tachycardia), anxiety, agitation |

Neuroadaptation Studies in Preclinical Models of Chronic Exposure

Chronic exposure to opioids induces significant neuroadaptive changes at cellular and molecular levels, which underlie the phenomena of tolerance (a diminished response to the drug) and dependence. psu.edu These adaptations represent the brain's attempt to maintain homeostasis in the continued presence of the drug. psu.edu

One of the primary neuroadaptations is the desensitization of opioid receptors. nih.gov Following prolonged agonist exposure, the receptors can become uncoupled from their intracellular signaling partners (G proteins), reducing their functional response. resed.es This process can be followed by receptor internalization, where the receptors are removed from the cell surface, further diminishing the cell's ability to respond to the opioid.

Downstream from the receptor, chronic opioid exposure leads to adaptations in intracellular signaling cascades. A classic example is the cAMP (cyclic adenosine (B11128) monophosphate) pathway. While acute opioid administration inhibits the enzyme adenylyl cyclase and reduces cAMP levels, chronic exposure can lead to a compensatory upregulation of this pathway. resed.es When the opioid is withdrawn, this upregulated system results in a "rebound" hyperactivity of cAMP signaling, which is thought to contribute significantly to the physical signs of withdrawal.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of R Phenampromide and Analogs

Elucidation of Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For opioid analgesics, the pharmacophore typically includes a protonated amine, an aromatic ring, and a hydrophobic region, all positioned in a specific spatial orientation. nih.govresearchgate.netslideshare.net The analysis of (R)-Phenampromide and its derivatives has revealed several key features critical for its activity.

One of the most critical aspects is stereochemistry. Studies on the enantiomers of phenampromide have demonstrated that the analgesic effects are predominantly caused by the (S)-isomer. acs.org This stereoselectivity highlights the importance of the precise 3D arrangement of the molecule for optimal interaction with its receptor binding site, a common feature among many opioid analgesics. nih.gov

SAR studies have also identified the piperidine (B6355638) ring as a key area for modification. The introduction of specific substituents at the 4-position of this ring can dramatically influence potency. For instance, adding a phenyl group at this position results in a compound that is reportedly 60 times more potent than morphine. An even greater increase in analgesic activity, approximately 150 times that of morphine, is observed with the introduction of a 4-hydroxy-4-phenyl group. These findings suggest the presence of a specific sub-pocket in the receptor that can accommodate these bulky, aromatic groups, leading to enhanced binding affinity and efficacy.

The core structural elements of (R)-Phenampromide that constitute its pharmacophore can be summarized as:

A basic nitrogen atom: The piperidine nitrogen, which is protonated at physiological pH, is crucial for forming an ionic bond with an acidic residue (like aspartic acid) in the opioid receptor. drugbank.comresearchgate.net

An aromatic N-phenyl group: This feature engages in hydrophobic and potentially pi-pi stacking interactions within the receptor pocket.

A propanamide linker: The length and conformation of this linker correctly position the aromatic and basic groups.

The chiral center: The specific (R)- or (S)-configuration at the methyl-substituted carbon adjacent to the amide nitrogen dictates the molecule's orientation and, consequently, its activity.

| Compound | Substituent at 4-Position of Piperidine Ring | Reported Analgesic Potency (Relative to Morphine) |

|---|---|---|

| Phenampromide | -H | ~0.8x |

| 4-Phenylphenampromide | -Phenyl | ~60x |

| 4-Hydroxy-4-phenylphenampromide | -4-Hydroxy-4-phenyl | ~150x |

Computational Modeling and Prediction of Activity

Computational modeling serves as a powerful tool in modern drug design, allowing for the prediction of biological activity and the elucidation of interaction mechanisms at an atomic level. researchgate.net For compounds like (R)-Phenampromide, these methods can guide the synthesis of more effective and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate a compound's chemical structure with its biological activity. nih.gov While specific QSAR models for (R)-Phenampromide are not extensively documented in publicly available literature, the methodology has been widely applied to other opioid receptor ligands, providing a framework for how such a study would be conducted. digitellinc.comkcl.ac.uk

2D-QSAR models correlate activity with physicochemical properties or topological indices, such as lipophilicity (logP), molar refractivity, and electronic parameters. These models can reveal which bulk properties are important for activity. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights by considering the three-dimensional properties of molecules. nih.govmdpi.comresearchgate.net

CoMFA: This technique calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities. The resulting contour maps highlight regions where bulky groups (steric field) or specific charge distributions (electrostatic field) are favorable or unfavorable for activity. nih.gov

CoMSIA: An extension of CoMFA, CoMSIA calculates similarity indices across five different fields: steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor. mdpi.com This provides a more comprehensive picture of the intermolecular interactions required for high-affinity binding. nih.gov

For a series of (R)-Phenampromide analogs, a 3D-QSAR study would involve aligning the compounds based on their common scaffold. The resulting contour maps would likely indicate that bulky, hydrophobic substituents are favored in the region corresponding to the 4-position of the piperidine ring, consistent with experimental SAR data.

| Analog | Substituent (R) | logP | Molecular Weight | Predicted Activity (pIC50) |

|---|---|---|---|---|

| 1 | -H | 3.1 | 274.4 | 7.2 |

| 2 | 4-Phenyl | 5.2 | 350.5 | 9.0 |

| 3 | 4-Fluoro | 3.3 | 292.4 | 7.5 |

| 4 | 4-Methyl | 3.5 | 288.4 | 7.8 |

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.gov Docking studies of structurally related opioids, such as fentanyl, at the µ-opioid receptor (MOR) have revealed a conserved binding pocket and key interactions that are likely shared by (R)-Phenampromide. drugbank.comscientific.netnih.gov

The simulation would place (R)-Phenampromide into the active site of the MOR. The expected binding mode would feature:

An ionic interaction between the protonated piperidine nitrogen of (R)-Phenampromide and the carboxylate side chain of a highly conserved aspartic acid residue (Asp147 in the human MOR). drugbank.com This salt bridge is a canonical interaction for most opioid ligands.

Hydrophobic interactions between the N-phenyl ring and a hydrophobic pocket formed by various residues within the transmembrane helices. researchgate.net

The N-phenethyl group, common in potent opioids like fentanyl, is known to occupy a deep crevice between transmembrane helices, and the analogous group in phenampromide would be expected to engage in similar hydrophobic contacts. drugbank.com

Docking simulations could be used to rationalize the observed SAR, for example, by showing that a 4-phenyl substituent on the piperidine ring fits snugly into a hydrophobic sub-pocket, thereby increasing van der Waals interactions and displacing unfavorable water molecules, leading to higher binding affinity.

| Functional Group of (R)-Phenampromide | Type of Interaction | Potential Interacting Residue(s) in MOR |

|---|---|---|

| Protonated Piperidine Nitrogen | Ionic Bond (Salt Bridge) | Aspartic Acid (e.g., Asp147) |

| N-Phenyl Ring | Hydrophobic / π-π Stacking | Tyrosine, Tryptophan, Phenylalanine |

| Ethyl Linker | Hydrophobic / Van der Waals | Isoleucine, Valine, Methionine |

| Propionyl Group | Hydrogen Bonding (Carbonyl Oxygen) | Histidine, Tyrosine |

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms over time. acs.orgstanford.edu MD simulations of opioid receptor complexes have been crucial in understanding the conformational changes associated with receptor activation and the stability of ligand binding. nih.govmdpi.comresearchgate.net

An MD simulation of the (R)-Phenampromide-MOR complex would allow researchers to:

Assess the stability of the binding pose predicted by docking.

Observe conformational changes in both the ligand and the receptor upon binding.

Analyze the role of water molecules in mediating ligand-receptor interactions.

Identify subtle, dynamic interactions not apparent in static models. acs.org

Compare the dynamics of the receptor when bound to an agonist like (R)-Phenampromide versus an antagonist, potentially revealing the molecular switches responsible for activating downstream signaling pathways. researchgate.net

These simulations could reveal, for example, that the binding of (R)-Phenampromide stabilizes an "active" conformation of the receptor, characterized by an outward movement of specific transmembrane helices, which is a prerequisite for G-protein coupling and signal transduction. nih.gov

Design and Synthesis of Novel (R)-Phenampromide Analogs for Mechanistic Probes

The insights gained from SAR and computational studies provide a rational basis for the design and synthesis of novel analogs. frontiersin.orgnih.gov These new molecules can serve as mechanistic probes to test hypotheses about receptor binding and activation, and potentially lead to the development of improved therapeutic agents. nih.gov

Based on the known SAR, the design of new (R)-Phenampromide analogs could focus on several key areas:

Systematic exploration of the 4-position of the piperidine ring: Synthesizing a series of analogs with varying electronic properties (e.g., electron-donating and electron-withdrawing groups on the phenyl ring) and steric bulk could finely map the requirements of the corresponding receptor sub-pocket.

Modification of the propanamide linker: Altering the length or rigidity of the linker could probe the optimal distance and orientation between the key pharmacophoric elements.

Substitution on the N-phenyl ring: Adding substituents to this ring could explore additional hydrophobic or polar interactions within the binding site.

The synthesis of (R)-Phenampromide itself has been achieved with high enantiopurity through methods involving the formation of an aziridinium (B1262131) ion as a key intermediate step. researchgate.net Similar synthetic strategies, along with standard organic chemistry techniques for amide bond formation and N-alkylation, could be employed to create a library of novel analogs for further pharmacological evaluation. mdpi.comnih.gov

| Analog Series | Modification Site | Example Substituents | Hypothesis to be Tested |

|---|---|---|---|

| A | Piperidine 4-Position | -Cyclohexyl, -Thiophene, -Pyridyl | Probe the steric and electronic tolerance of the hydrophobic sub-pocket. |

| B | N-Phenyl Ring | -OCH3, -Cl, -CF3 | Investigate potential for additional polar or halogen-bonding interactions. |

| C | Propanamide Linker | Butanamide, Acetamide | Determine the optimal linker length for receptor binding. |

| D | Chiral Center | (S)-isomer | Confirm the stereochemical requirements for activity. |

Metabolic Pathways and Biotransformation Research of R Phenampromide Preclinical and in Vitro

Identification of Metabolites and Metabolic Pathways

There is currently no available scientific literature that identifies the specific metabolites of (R)-Phenampromide. As a result, its metabolic pathways have not been elucidated. In drug metabolism studies, the primary goal is to identify how the parent compound is chemically altered by the body to facilitate its excretion. nih.gov This process, known as biotransformation, typically involves Phase I reactions (such as oxidation, reduction, and hydrolysis) and Phase II reactions (conjugation). nih.gov However, without experimental data, any proposed metabolic pathway for (R)-Phenampromide would be purely speculative.

For other opioids, metabolic pathways are well-documented. For instance, many opioids undergo metabolism through the cytochrome P450 (CYP) enzymatic system, leading to the formation of various metabolites. researchgate.netnih.gov Common metabolic reactions for opioids include N-dealkylation, O-demethylation, and glucuronidation. nih.gov The resulting metabolites can have pharmacological activity that is different from the parent drug. nih.gov However, no such specific pathways have been published for (R)-Phenampromide.

Enzymatic Biotransformation Studies (e.g., Cytochrome P450 Enzymes)

There is a lack of research identifying the specific enzymes responsible for the biotransformation of (R)-Phenampromide. The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the metabolism of a vast number of drugs. wikipedia.orgnih.gov Key enzymes in this family, such as CYP3A4, CYP2D6, CYP1A2, CYP2C9, and CYP2C19, are involved in the metabolism of many clinically used drugs. nih.gov

Studies on other opioids have often detailed the specific CYP isozymes involved in their metabolism, which is crucial for understanding potential drug-drug interactions and inter-individual variability in drug response. researchgate.netnih.gov For example, CYP2D6 is known to be involved in the metabolism of codeine and hydrocodone. researchgate.net Without in vitro studies using human liver microsomes or recombinant CYP enzymes, the role of these enzymes in the metabolism of (R)-Phenampromide remains unknown.

In Vitro and Preclinical In Vivo Metabolism Profiling

A comprehensive search of scientific literature did not reveal any in vitro or preclinical in vivo metabolism profiling studies for (R)-Phenampromide. Such studies are fundamental in preclinical drug development to understand the metabolic fate of a new chemical entity. nih.govresearchgate.net In vitro models, such as liver microsomes, hepatocytes, and recombinant enzymes, are typically used to identify metabolic pathways and potential drug-drug interactions. nih.gov Preclinical in vivo studies in animal models provide further information on the drug's metabolic profile in a whole-organism system. mdpi.com The absence of such data for (R)-Phenampromide means that its metabolic stability, clearance mechanisms, and potential for forming active or toxic metabolites have not been characterized in the public scientific domain.

Analytical and Bioanalytical Methodologies for R Phenampromide Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of (R)-Phenampromide, enabling the separation of the enantiomers and their quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized, with chiral chromatography being indispensable for assessing enantiomeric purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely adopted technique for the analysis of pharmaceutical compounds like Phenampromide. For the separation and quantification of (R)-Phenampromide, reversed-phase HPLC is a common approach. The selection of the stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity.

Illustrative HPLC Method Parameters for a Structurally Similar Chiral Amine:

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Temperature | 25 °C |

Note: This data is representative of a method used for a similar chiral amine and is provided for illustrative purposes due to the lack of specific published HPLC methods for (R)-Phenampromide.

Gas Chromatography (GC)

Gas chromatography offers high resolution and sensitivity, making it a suitable technique for the analysis of thermally stable and volatile compounds. For a compound like Phenampromide, derivatization may be necessary to improve its volatility and chromatographic behavior. When coupled with a mass spectrometer (GC-MS), this method provides powerful identification and quantification capabilities.

Typical GC-MS Parameters for the Analysis of Opioid-like Compounds:

| Parameter | Condition |

| Column | DB-5ms (5% phenyl-methylpolysiloxane) |

| Injector Temperature | 280 °C |

| Oven Program | Initial 100 °C, ramp to 300 °C at 15 °C/min |

| Carrier Gas | Helium |

| Detection | Mass Spectrometry (Electron Ionization) |

Note: This data is representative of a method used for related opioid compounds and is provided for illustrative purposes due to the lack of specific published GC methods for (R)-Phenampromide.

Chiral Chromatography for Enantiomeric Purity Assessmentnih.gov

The assessment of enantiomeric purity is a critical aspect of the quality control of (R)-Phenampromide to ensure that the desired enantiomer is present and that the content of the potentially less active or inactive (S)-enantiomer is controlled. Chiral HPLC is the most common technique for this purpose, utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds.

A key publication on the synthesis of (R)-Phenampromide reported achieving an enantiomeric excess (ee) of greater than 99%. While the specific chromatographic conditions were not detailed in the abstract, this high level of purity necessitates a validated chiral separation method for its verification.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are essential for the structural elucidation and confirmation of the identity of (R)-Phenampromide. Mass spectrometry provides information about the molecular weight and fragmentation pattern, while Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the molecular structure.

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the structural elucidation of organic molecules by analyzing their fragmentation patterns. For (R)-Phenampromide, techniques such as electrospray ionization (ESI) or electron ionization (EI) can be used to generate ions, which are then fragmented to produce a characteristic mass spectrum. This "fingerprint" can be used to confirm the structure of the molecule.

Predicted Key Fragmentation Pathways for Phenampromide:

The structure of Phenampromide suggests several likely fragmentation pathways upon ionization in a mass spectrometer. These include:

Alpha-cleavage adjacent to the nitrogen atoms in the piperidine (B6355638) ring and the tertiary amine.

Cleavage of the amide bond , leading to fragments corresponding to the N-phenylpropionyl group and the piperidine moiety.

Loss of the ethyl group from the propionamide (B166681) side chain.

Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different parts of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. For (R)-Phenampromide, NMR is used to confirm the presence of all structural motifs, including the phenyl group, the propionamide moiety, the methyl group, and the piperidine ring.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between different atoms in the molecule, thus providing a complete structural assignment.

Expected 1H NMR Chemical Shift Ranges for Key Protons in (R)-Phenampromide:

| Proton Environment | Expected Chemical Shift (ppm) |

| Aromatic Protons (Phenyl) | 7.0 - 7.5 |

| Piperidine Ring Protons | 1.5 - 3.5 |

| N-CH2 Protons | 2.5 - 3.5 |

| CH Proton (chiral center) | 3.0 - 4.0 |

| CH3 Protons (ethyl group) | 0.9 - 1.2 |

| CH2 Protons (ethyl group) | 2.0 - 2.5 |

| CH3 Protons (on piperidine) | 0.8 - 1.1 |

Note: These are estimated chemical shift ranges and can vary depending on the solvent and other experimental conditions. This data is provided for illustrative purposes due to the lack of specific published NMR data for (R)-Phenampromide.

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, serves as a powerful, non-destructive tool for the conformational analysis of molecules like (R)-Phenampromide. nih.govresearchgate.net These techniques probe the vibrational modes of a molecule, providing a unique "fingerprint" based on its specific three-dimensional structure and the chemical bonds within it. nih.govmdpi.com Differences in the vibrational spectra can reveal subtle changes in molecular conformation, intermolecular interactions (such as hydrogen bonding), and the solid-state packing of the molecules, which is particularly crucial in distinguishing between different polymorphic forms. americanpharmaceuticalreview.comspectroscopyonline.com

In the context of (R)-Phenampromide, IR and Raman spectroscopy can be used to characterize the key functional groups and their environment. The spectra are sensitive to the spatial arrangement of the atoms, meaning that different conformers (isomers that can be interconverted by rotation about single bonds) would produce distinct spectral features. nih.gov For instance, the stretching frequencies of the amide carbonyl group (C=O) and the C-N bonds are sensitive to their local environment and participation in hydrogen bonding. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mdpi.com For (R)-Phenampromide, characteristic absorption bands would be expected for the N-phenylpropanamide and piperidine moieties. Analysis of the fingerprint region (typically below 1500 cm⁻¹) can provide detailed information on the conformational state.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light (from a laser). researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net For (R)-Phenampromide, Raman spectroscopy would be effective in probing the vibrations of the aromatic ring and the aliphatic piperidine ring, providing additional data for a comprehensive conformational analysis. spectroscopyonline.com

By comparing the experimental spectra of (R)-Phenampromide with spectra calculated for different potential conformations using computational methods like Density Functional Theory (DFT), researchers can identify the most stable conformer in a given state (e.g., solid, in solution). nih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopic Method | Information Gained |

| C=O Stretch | Amide | 1630 - 1680 | IR, Raman | Hydrogen bonding, electronic environment |

| N-H Bend | Amide | 1510 - 1570 | IR | Secondary structure information |

| C-N Stretch | Amide, Piperidine | 1200 - 1400 | IR, Raman | Conformational changes |

| C-H Aromatic Stretch | Phenyl group | 3000 - 3100 | IR, Raman | Substitution pattern |

| C-H Aliphatic Stretch | Piperidine, Ethyl, Methyl | 2850 - 3000 | IR, Raman | Chain conformation |

| Ring Breathing | Phenyl, Piperidine | 800 - 1200 | Raman | Ring conformation and substitution |

Table 1: Hypothetical characteristic vibrational frequencies for (R)-Phenampromide and their utility in conformational analysis.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov It is the primary technique for the unambiguous elucidation of the absolute configuration of chiral molecules like (R)-Phenampromide. nih.govwikipedia.org The method involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted beams provide detailed information about the arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and the precise spatial orientation of all constituent atoms. wikipedia.org

For a chiral molecule, X-ray crystallography can distinguish between enantiomers (R vs. S) through a phenomenon known as anomalous dispersion, especially when a heavy atom is present in the structure or through the use of a chiral co-crystallizing agent. wikipedia.org The determination of the absolute configuration is critical, as different enantiomers of a compound can have significantly different biological activities. Research has established the absolute configuration of the levorotatory enantiomer of Phenampromide as (S), which is responsible for its analgesic effects; therefore, the dextrorotatory enantiomer is confirmed as having the (R) configuration. acs.orgwikipedia.org

Beyond absolute configuration, a full crystallographic analysis provides a wealth of information about the solid-state structure. researchgate.net This includes:

Molecular Conformation: The precise conformation adopted by the (R)-Phenampromide molecule in the solid state.

Crystal Packing: How individual molecules are arranged in the crystal lattice.

Intermolecular Interactions: The identification and characterization of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, which stabilize the crystal structure. mdpi.com

This detailed structural knowledge is invaluable for understanding the physicochemical properties of the solid form, such as melting point, solubility, and stability, which are critical aspects in pharmaceutical development. researchgate.net

| Crystallographic Parameter | Description | Typical Information for (R)-Phenampromide |

| Chemical Formula | C₁₇H₂₆N₂O | Defines the elemental composition. |

| Formula Weight | 274.41 g/mol | Molar mass of the compound. |

| Crystal System | e.g., Monoclinic, Orthorhombic | The basic geometric shape of the unit cell. |

| Space Group | e.g., P2₁ | Describes the symmetry elements within the unit cell. For a pure enantiomer, it must be a chiral space group. wikipedia.org |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions and angles of the repeating unit of the crystal. |

| Z | Number of molecules per unit cell | Indicates how many molecules occupy the unit cell volume. |

| Absolute Configuration Parameter | e.g., Flack parameter | A value close to zero confirms the correct assignment of the absolute stereochemistry. wikipedia.org |

Table 2: Representative crystallographic data that would be obtained from an X-ray analysis of (R)-Phenampromide.

Bioanalytical Method Development for Preclinical Matrices

The development of robust and reliable bioanalytical methods is essential for quantifying the concentration of (R)-Phenampromide in various preclinical biological matrices, such as plasma, blood, and tissue homogenates. These methods are fundamental for pharmacokinetic, toxicokinetic, and metabolism studies, providing the data needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. nih.gov

A typical bioanalytical method for a small molecule like (R)-Phenampromide involves three main stages: sample preparation, chromatographic separation, and detection.

Sample Preparation: This is a critical step to remove interfering endogenous components (e.g., proteins, lipids) from the matrix and concentrate the analyte. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to denature and precipitate proteins.

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological matrix into an immiscible organic solvent based on its physicochemical properties.

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte with a suitable solvent.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is typically employed to separate (R)-Phenampromide from any remaining endogenous components or potential metabolites. A reversed-phase column (e.g., C18) is commonly used, with a mobile phase consisting of an aqueous buffer and an organic modifier.

Detection: Tandem Mass Spectrometry (MS/MS) is the gold standard for detection in modern bioanalysis due to its high sensitivity and selectivity. The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) allows for the accurate quantification of (R)-Phenampromide, even at very low concentrations. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.

Method validation is performed according to regulatory guidelines to ensure the reliability of the analytical data. nih.gov Key validation parameters are assessed to demonstrate that the method is fit for its intended purpose.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Selectivity/Specificity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | Closeness of measured concentrations to the nominal (true) value. | Mean concentration within ±15% of nominal value (±20% at the lower limit of quantification). |

| Precision | Closeness of repeated measurements under the same conditions. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the lower limit of quantification). |

| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | CV of the response ratio (analyte/internal standard) across different lots of matrix should be ≤ 15%. |

| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |

| Stability | Stability of the analyte in the biological matrix under various storage and handling conditions. | Analyte concentration should be within ±15% of the initial concentration. |

Table 3: Key parameters and typical acceptance criteria for the validation of a bioanalytical method for (R)-Phenampromide in preclinical matrices.

Advanced Preclinical Research Models and Methodologies in R Phenampromide Studies

In Vitro Cell Culture Models for Receptor and Pathway Studies

In vitro cell culture models are fundamental for dissecting the molecular interactions of (R)-Phenampromide at the cellular level. These systems offer a controlled environment to study specific receptors and signaling pathways without the complexities of a whole organism. researchgate.net

For a compound like (R)-Phenampromide, which is expected to interact with opioid receptors, cell lines engineered to express specific receptor subtypes (e.g., µ, δ, κ) are invaluable. mdpi.comnih.gov Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK-293) cells are commonly used for this purpose as they can be stably transfected to express a high density of a single opioid receptor subtype. mdpi.com

Key applications of in vitro models for (R)-Phenampromide include:

Receptor Binding Assays: Radioligand binding assays are employed to determine the affinity and selectivity of (R)-Phenampromide for different opioid receptors. mdpi.com These experiments quantify how strongly the compound binds to its target.

Functional Assays: Once binding is confirmed, functional assays measure the cellular response. This can include quantifying changes in intracellular signaling molecules like cyclic AMP (cAMP) or assessing receptor-mediated G-protein activation. nih.gov

Pathway Analysis: Techniques like high-content screening and reporter gene assays can visualize and quantify the downstream effects of receptor activation, helping to map the specific signaling cascades modulated by (R)-Phenampromide. nih.govfrontiersin.org

Below is a table outlining common in vitro models and their applications in opioid research, which would be relevant for studying (R)-Phenampromide.

| In Vitro Model | Primary Application | Endpoint Measured | Relevance to (R)-Phenampromide Study |

|---|---|---|---|

| CHO or HEK-293 Cells Expressing Opioid Receptors | Receptor Binding & Selectivity | Binding Affinity (Ki), Selectivity Ratios | Determine primary receptor targets and off-target binding. mdpi.com |

| Neuronal Cell Lines (e.g., SH-SY5Y, HT22) | Functional Activity & Neurotoxicity | Calcium influx, Membrane Potential, Cell Viability | Assess functional effects in a neuron-like environment. nih.gov |

| Primary Neuronal Cultures | Synaptic Function & Pathway Analysis | Neurotransmitter Release, Post-synaptic Potentials | Study effects on more physiologically relevant neuronal circuits. |

| Brain Slice Preparations | Network-level Electrophysiology | Field Potentials, Synaptic Plasticity | Investigate impacts on intact neural microcircuits. |

In Vivo Animal Models for Neurobiological and Pharmacological Investigations

In vivo animal models are essential for understanding how (R)-Phenampromide affects a complex, living system, providing insights into its neurobiological and pharmacological properties that cannot be obtained from cell cultures alone. ijrpc.comresearchgate.net

Rodents, particularly mice and rats, are the most common animal models in pharmacological research due to their genetic similarity to humans, well-characterized physiology, and rapid breeding cycles. nih.govtaconic.com These models are instrumental in studying the integrated effects of a compound on behavior, physiology, and the central nervous system. nih.govpatsnap.com

For a compound like (R)-Phenampromide, rodent models are used to investigate key pharmacological attributes. Standard behavioral tests can assess the compound's effects on pain perception, motor coordination, and reward pathways. mdpi.com

Commonly Used Rodent Models and Tests:

Tail-Flick and Hot-Plate Tests: These are standard assays to measure analgesic (pain-relieving) effects by assessing the animal's reaction time to a thermal stimulus. mdpi.com

Open-Field Test: This test is used to evaluate general locomotor activity and can reveal sedative or stimulatory effects of the compound. nih.gov

Conditioned Place Preference: This model is used to assess the rewarding or aversive properties of a drug, which is relevant for understanding its potential for misuse.

Genetically Engineered Mouse Models (GEMs): Mice with specific genes "knocked out" (e.g., mice lacking the µ-opioid receptor) can definitively confirm the compound's mechanism of action in vivo. taconic.com

Recent studies on the effects of opioids in rats have also shown that paternal drug exposure can lead to changes in gene activity and opioid receptor availability in the brains of their offspring, highlighting the complex, multi-generational neurobiological impact that can be studied in these models. columbia.edu

While rodents are the primary model, regulatory guidelines often require testing in a second, non-rodent species to assess safety and metabolism, as metabolic pathways can differ significantly between species. altasciences.comnih.gov The choice of a non-rodent species is a complex decision based on which animal's physiology and metabolism most closely resemble that of humans for the specific drug class. abpi.org.ukresearchgate.net

Potential Non-Rodent Models for Pharmacological Studies:

Beagle Dogs: Historically, the dog has been the most common non-rodent species used in preclinical safety studies due to extensive historical data and practical considerations. altasciences.comnih.gov

Non-Human Primates (NHPs): Species like the cynomolgus macaque or marmoset are used when their biological pathways are more relevant to humans than other species, particularly for biotherapeutics. nih.gov Their use is scientifically and ethically justified on a case-by-case basis. researchgate.net

Miniature Swine: There is growing evidence supporting the use of minipigs, as their anatomy, physiology, and biochemistry show substantial similarities to humans. altasciences.com

The following table summarizes the roles of different animal models in preclinical research.

| Animal Model | Primary Use in Preclinical Research | Key Advantages | Example Investigation for (R)-Phenampromide |

|---|---|---|---|

| Mice (Mus musculus) | Efficacy, Mechanism of Action, Basic Neurobiology | Availability of genetic models (GEMs), rapid lifecycle, low cost. taconic.com | Testing in µ-opioid receptor knockout mice to confirm target engagement. |

| Rats (Rattus norvegicus) | Behavioral Pharmacology, Pharmacokinetics, Toxicology | Larger size for surgical procedures and blood sampling, well-established behavioral paradigms. nih.gov | Assessing analgesic efficacy in pain models and characterizing pharmacokinetic profile. mdpi.comwalshmedicalmedia.com |

| Beagle Dogs (Canis lupus familiaris) | Toxicology, Pharmacokinetics | Default non-rodent species with extensive historical data. nih.govresearchgate.net | Comparative metabolism and safety pharmacology studies. |

| Miniature Swine (Sus scrofa domesticus) | Toxicology, Metabolism | Increasingly used due to physiological similarities to humans. altasciences.com | Investigating metabolite profiles to predict human metabolism. |

Application of Omics Technologies in Preclinical Research

"Omics" technologies involve the large-scale study of biological molecules. These powerful, high-throughput methods provide an unbiased, system-wide view of the changes induced by a drug, offering deep insights into its mechanism of action, identifying biomarkers, and revealing potential off-target effects. brieflands.com

Proteomics is the comprehensive study of proteins, while gene expression studies (transcriptomics) analyze messenger RNA (mRNA) to see which genes are active. These technologies can reveal how (R)-Phenampromide alters cellular function at the molecular level.

Gene Expression Analysis: DNA microarrays or RNA-sequencing can be performed on tissue samples (e.g., from the locus ceruleus or ventral tegmental area in rodent brains) after chronic exposure to an opioid. nih.gov This can identify entire networks of genes whose expression is upregulated or downregulated by the compound, pointing to the biological pathways being affected. nih.govnih.gov

Proteomics: Mass spectrometry-based proteomics can identify and quantify thousands of proteins in a cell or tissue sample. nih.gov This approach can reveal drug-induced changes in protein levels, post-translational modifications, or protein-protein interactions, providing a more direct link to cellular function than gene expression data alone. japsonline.com For example, proteomic analysis of neuronal cells treated with a µ-opioid agonist can identify distinct changes in the cellular proteome related to nervous system function and injury. nih.gov

Metabolomics and lipidomics are branches of omics that focus on the global profiling of small-molecule metabolites and lipids, respectively. nih.govnih.gov These approaches provide a functional readout of the physiological state of a cell or organism and can be powerfully applied in drug development. nih.gov

Metabolomics: By analyzing biofluids (like plasma or cerebrospinal fluid) or tissue samples, metabolomics can identify a "metabolic signature" associated with the administration of (R)-Phenampromide. nih.gov This can help elucidate the drug's mechanism of action, identify biomarkers of drug response, and understand its impact on metabolic pathways throughout the body. nih.gov

Lipidomics: Lipids play crucial roles in cell structure, signaling, and inflammation. nih.gov Lipidomics uses mass spectrometry to identify and quantify hundreds of different lipid species. researchgate.net This technique could be used to investigate how (R)-Phenampromide might alter lipid signaling pathways in the brain or other tissues, potentially revealing novel mechanisms related to its neuropharmacological effects. mdpi.commdpi.com

Advanced Genetic Manipulation Techniques in Research Models

Genetic manipulation in preclinical models offers unparalleled precision in dissecting the molecular and circuit-level mechanisms of drug action. For a MOR agonist like (R)-Phenampromide, these techniques are crucial for validating its target engagement and understanding its effects on neural pathways.

CRISPR-Cas9 System for Target Validation and Gene Editing

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has revolutionized genetic engineering, providing a powerful tool for target identification and validation in drug discovery. criver.comnih.govresearchgate.net Its precision allows researchers to create specific genetic modifications in cellular and animal models to study the function of a drug's target, such as the µ-opioid receptor (OPRM1 gene). researchgate.netbiocompare.com

In the context of MOR agonist research, CRISPR-Cas9 is employed to:

Generate Knockout Models: By creating a complete knockout of the Oprm1 gene, researchers can confirm that the effects of a compound are mediated through the µ-opioid receptor. researchwithrutgers.com

Create Knock-in Models: Specific mutations or tags (e.g., hemagglutinin) can be inserted into the endogenous Oprm1 gene. nih.govbiorxiv.org This allows for the study of receptor dynamics, such as internalization and trafficking, in response to ligand stimulation under physiological expression levels, which is a significant advantage over traditional overexpression systems. nih.govnih.gov

Dissect Receptor Splice Variants: The OPRM1 gene undergoes extensive alternative splicing, leading to various receptor isoforms. researchwithrutgers.com CRISPR/Cas9 can be used to generate animal models that lack specific exons, enabling researchers to investigate the distinct pharmacological functions of different splice variants. researchwithrutgers.com

Investigate Downstream Signaling: The system can be used to knock out other genes involved in the µ-opioid receptor signaling cascade, such as G protein-coupled receptor kinases (GRKs). researchgate.net This helps to dissect the specific roles of proteins like GRK2 and GRK3 in processes like receptor internalization and β-arrestin recruitment following agonist stimulation. researchgate.net

These gene-editing applications provide definitive evidence for the on-target activity of a compound and offer deep insights into the molecular mechanisms underlying its effects, including phenomena like tolerance development. nih.govnih.gov

| Application | Methodology | Research Goal | Key Findings/Insights | References |

|---|---|---|---|---|

| Target Validation | Generation of Oprm1 knockout mice. | Confirm that a drug's analgesic and rewarding effects are mediated by MOR. | Abolition of drug effect in knockout models confirms MOR as the primary target. | researchwithrutgers.com |

| Receptor Dynamics | Knock-in of an epitope tag (e.g., HA) into the endogenous Oprm1 gene. | Monitor endogenous receptor expression, internalization, and trafficking after ligand binding. | Allows for quantitative analysis of receptor downregulation after continuous opioid stimulation, revealing ligand-specific effects. | nih.govnih.gov |

| Splice Variant Function | Creation of specific exon-deleted Oprm1 rat models (e.g., E1-KO/KI). | Determine the pharmacological functions of different MOR isoforms. | Reveals that specific variants mediate the actions of distinct subsets of mu-opioids. | researchwithrutgers.com |

| Signaling Pathway Analysis | Knockout of signaling proteins (e.g., GRK2, GRK3) in cell lines expressing MOR. | Dissect the roles of individual proteins in receptor desensitization and internalization. | Demonstrates the differential contributions of GRK2 and GRK3 to agonist-induced β-arrestin2 recruitment and receptor internalization. | researchgate.net |

Optogenetic and Chemogenetic Approaches in Neural Circuit Studies

Optogenetics and chemogenetics are powerful techniques that allow for the precise control of neuronal activity in specific circuits, providing causal links between neural activity and behavior. nih.govnih.gov These methods are particularly valuable for studying how MOR agonists like (R)-Phenampromide modulate the circuits involved in pain, reward, and addiction. nih.govnih.govnih.gov

Optogenetics uses light to control neurons that have been genetically modified to express light-sensitive ion channels called opsins (e.g., Channelrhodopsin for activation, Halorhodopsin for inhibition). nih.govnih.govmedium.com By delivering light through a fiber-optic cable implanted in the brain of a freely moving animal, researchers can turn specific populations of neurons on or off with millisecond precision. wakehealth.edusciencedaily.com This approach has been used to:

Map Functional Circuits: Optically stimulating the terminals of a specific projection can identify and characterize synaptic connections, for instance, mapping the inputs to the ventral tegmental area (VTA) or nucleus accumbens (NAc), key regions in the reward pathway. nih.govnih.gov

Dissect Behavioral Contributions: By activating or inhibiting a specific neural pathway during a behavioral task, researchers can determine that pathway's necessity and sufficiency for behaviors like drug reinforcement, reward seeking, or anxiety. nih.govnih.gov

Probe Drug-Induced Plasticity: The technique can be used to investigate how exposure to opioids alters synaptic strength and connectivity within reward circuits. nih.gov

Chemogenetics involves the use of engineered receptors, often Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), which are unresponsive to endogenous ligands but can be activated by specific, otherwise inert, small molecules like Clozapine-N-Oxide (CNO) or Compound 21. nih.govox.ac.ukresearchgate.netox.ac.uk This method offers a less invasive way to modulate neuronal activity over longer periods compared to optogenetics. uic.edu In pain and opioid research, chemogenetics has been used to:

Modulate Pain Signaling: Expressing inhibitory DREADDs in specific populations of sensory neurons can suppress their excitability upon administration of an actuator compound, thereby reducing pain behaviors in animal models. nih.govox.ac.uk

Control Neuronal Ensembles: By selectively expressing DREADDs in neurons activated by a specific experience (e.g., drug exposure), researchers can later reactivate these same neurons to study their role in craving and relapse.

Investigate Glial Function: Chemogenetic tools can be targeted to glial cells, such as microglia, to study their role in neuroinflammation and the development of chronic pain states. biorxiv.org

| Feature | Optogenetics | Chemogenetics (DREADDs) |

|---|---|---|

| Actuator | Light of specific wavelengths | Synthetic small-molecule ligands (e.g., CNO) |

| Temporal Resolution | High (milliseconds) | Lower (minutes to hours) |

| Invasiveness | Requires surgical implantation of a light source (e.g., fiber optic) | Less invasive; systemic or local administration of a ligand |

| Primary Application in Opioid Research | Mapping neural circuits, establishing real-time causality between neuronal firing and behavior (e.g., drug self-administration). nih.govmedium.com | Long-term modulation of neuronal activity to study chronic states like pain, tolerance, and dependence. nih.govox.ac.ukbiorxiv.org |

| Example Study | Inhibiting VTA dopamine (B1211576) neurons during a behavioral task to show their necessity for reward processing. nih.gov | Activating inhibitory DREADDs in peripheral sensory neurons to produce sustained analgesia in a neuropathic pain model. ox.ac.uk |

In Vivo Neuroimaging Methodologies (Preclinical)

Preclinical in vivo neuroimaging provides a non-invasive window into the brain, allowing for the longitudinal study of a drug's pharmacokinetic and pharmacodynamic properties within a living animal. nih.govnih.gov These translatable techniques are critical for understanding how a compound like (R)-Phenampromide engages its target in the central nervous system and modulates brain function. frontiersin.org

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique used extensively in neuropharmacology. frontiersin.orgnih.gov It involves administering a radiolabeled version of a molecule (a radiotracer) and detecting its distribution in the body. For opioid research, PET is used to:

Determine Brain Penetration and Distribution: Imaging with a radiolabeled version of the drug itself can quantify its ability to cross the blood-brain barrier and measure its concentration in different brain regions over time. nih.gov

Measure Receptor Occupancy: By using a radiolabeled ligand that binds to the µ-opioid receptor (e.g., [¹¹C]carfentanil or [¹¹C]diprenorphine), researchers can measure the degree to which an unlabeled drug like (R)-Phenampromide displaces the tracer from the receptors. nih.govmdpi.com This provides a direct in vivo measure of target engagement and can be correlated with both plasma drug concentration and behavioral effects. nih.gov

Assess Endogenous Opioid Release: PET can detect changes in the binding of a radiotracer in response to a physiological challenge (like pain) or a pharmacological one, providing an indirect measure of the release of endogenous opioid peptides. nih.govmdpi.com

Pharmacological MRI (phMRI) measures changes in brain activity by detecting hemodynamic responses (changes in blood flow and oxygenation) following a drug challenge. criver.com Unlike PET, which measures molecular interactions, phMRI maps the downstream functional consequences of receptor activation across the entire brain with high spatial resolution. It can be used to generate a neurofunctional "fingerprint" for a compound, identifying the specific brain regions and networks that are activated or deactivated by an MOR agonist. criver.com

Advanced Microscopy and Tissue Clearing: Techniques like CLARITY, combined with fluorescent labeling of receptors, allow for the 3D visualization of receptor distribution throughout the entire brain with cellular resolution. news-medical.net While not a live imaging technique, it provides unprecedented anatomical detail of the neural circuits that express the target receptor, complementing the functional data from PET and phMRI. news-medical.net

| Technique | Primary Measurement | Key Application for MOR Agonists | Example Radiotracers/Methods | References |

|---|---|---|---|---|

| Positron Emission Tomography (PET) | Concentration of radiotracer; receptor density and occupancy. | Quantify brain penetration, target engagement (receptor occupancy), and competition with endogenous opioids. | [¹¹C]carfentanil (agonist), [¹¹C]diprenorphine (antagonist), [¹¹C]-labeled drug candidate. | nih.govnih.govmdpi.com |

| Pharmacological MRI (phMRI) | Hemodynamic changes (blood flow, volume, oxygenation). | Map whole-brain functional activation or deactivation patterns following drug administration. | Blood-Oxygen-Level Dependent (BOLD) contrast; Cerebral Blood Volume (CBV) mapping. | criver.com |

| Single-Photon Emission Computed Tomography (SPECT) | Concentration of gamma-emitting radioisotopes. | Similar to PET for assessing receptor binding and biodistribution, often with longer-lived isotopes. | [¹²³I]iodobenzofuran (IBF) for dopamine transporters (contextual). | nih.gov |

| CLARITY with 3D Fluorescent Imaging | High-resolution anatomical localization of fluorescently-tagged proteins. | Detailed, brain-wide mapping of µ-opioid receptor expression at the cellular and circuit level. | Knock-in mice expressing fluorescently-tagged MORs. | news-medical.net |

Future Directions and Emerging Research Avenues for R Phenampromide

Development of Next-Generation Research Probes

The creation of sophisticated molecular probes is fundamental to dissecting the intricate interactions between a ligand and its receptor. For (R)-Phenampromide, the development of next-generation research probes will be instrumental in elucidating its specific binding kinetics, receptor occupancy, and downstream signaling pathways with greater precision.

Recent advancements have seen the successful design of fluorescent probes for various opioid receptors, including the delta-opioid receptor (δOR) and mu-opioid receptor (µOR). acs.orgresearchgate.net These probes, often antagonists coupled to fluorescent dyes like Cy3 and Cy5, enable single-molecule microscopy (SMM) experiments on living cells, even at physiological expression levels. acs.orgresearchgate.net This technology allows for the real-time visualization of receptor localization, mobility, and dimerization without the need for receptor tagging, which can interfere with natural function. acs.org The development of analogous probes for (R)-Phenampromide would provide unprecedented insights into its dynamic interactions with the µ-opioid receptor.

Furthermore, the synthesis of selective probes for other opioid receptors, such as the kappa-opioid receptor (KOR), demonstrates the feasibility of creating highly specific chemical tools. ouhsc.edufigshare.comnih.gov These efforts often involve rational structural diversification of known ligands to gain crucial structural information and develop ligands with desired pharmacological profiles, such as biased agonism. ouhsc.edu Applying these principles to the (R)-Phenampromide scaffold could yield probes that can differentiate between various active and inactive states of the µOR, helping to unravel the molecular determinants of its specific signaling signature.

Table 1: Examples of Advanced Research Probes for Opioid Receptors

| Probe Type | Target Receptor | Application | Key Findings | Reference |

| Fluorescent Antagonist | Delta Opioid Receptor (δOR) | Single-Molecule Microscopy (SMM) | Revealed heterogeneous diffusion behavior of wild-type δOR. | acs.org |

| Peptide-based Antagonist | Kappa Opioid Receptor (KOR) | In vivo functional assays | Developed a stable and potent KOR antagonist with high selectivity. | figshare.comnih.gov |

| Natural Product-based Agonist | Kappa Opioid Receptor (KOR) | Identification of biased ligands | Identified a selective KOR agonist with in vivo analgesic activity. | ouhsc.edu |

Integration of Artificial Intelligence and Machine Learning in (R)-Phenampromide Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast datasets to predict molecular interactions, identify novel drug candidates, and optimize pharmacological properties. ajol.infofrontiersin.orgnih.gov For (R)-Phenampromide, these computational tools offer a powerful approach to accelerate research and development.

Table 2: Applications of AI/ML in Opioid and GPCR Drug Discovery

| AI/ML Application | Description | Potential Impact on (R)-Phenampromide Research | Reference |

| Predictive Modeling | Using algorithms to predict ligand-receptor interactions, binding affinity, and functional outcomes (e.g., agonist vs. antagonist). | Faster identification of potent and selective (R)-Phenampromide analogs; prediction of functional bias. | ajol.infod-nb.info |

| Virtual Screening | High-throughput computational screening of large chemical databases to identify potential new ligands. | Discovery of novel scaffolds with similar activity to (R)-Phenampromide. | acs.orgarxiv.org |

| De Novo Drug Design | Generative models create novel molecular structures with optimized properties. | Design of next-generation analgesics based on the (R)-Phenampromide structure with improved safety profiles. | rsc.orgbiophysics.org |

| ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity of compounds. | Early-stage filtering of (R)-Phenampromide analogs with poor drug-like properties. | frontiersin.org |

Exploration of Novel Mechanisms of Action through Advanced Methodologies

A deeper understanding of the molecular mechanisms underlying the action of (R)-Phenampromide is crucial for its future development. Advanced biophysical and structural biology techniques are now making it possible to study ligand-receptor interactions and receptor dynamics at an unprecedented level of detail. thermofisher.com

Cryogenic electron microscopy (cryo-EM) has emerged as a revolutionary tool for determining the high-resolution structures of GPCRs in complex with their ligands and signaling partners like G proteins. nih.govrepec.orgbiorxiv.orgacs.org Obtaining the cryo-EM structure of the µ-opioid receptor bound to (R)-Phenampromide would provide a precise atomic-level map of their interaction. This structural information is invaluable for understanding the basis of its affinity and for guiding structure-based drug design to optimize the compound. thermofisher.com

In addition to static structures, exploring the conformational dynamics of the receptor upon ligand binding is key to understanding efficacy and biased signaling. tsinghua.edu.cn Techniques like Double Electron-Electron Resonance (DEER) and Single-Molecule Fluorescence Resonance Energy Transfer (smFRET) can reveal the different conformational states a receptor adopts and how ligands modulate the populations of these states. tsinghua.edu.cn Applying these methods could clarify how (R)-Phenampromide stabilizes specific conformations of the µOR to initiate downstream signaling, and whether it favors G protein pathways over β-arrestin pathways, a hallmark of potentially safer opioids. resed.es These advanced methodologies, by providing a dynamic and detailed view of receptor activation, will be essential in fully characterizing the mechanism of action of (R)-Phenampromide and unlocking its full therapeutic potential. nih.gov

Table 3: Advanced Methodologies for Studying Opioid Receptor Function

| Methodology | Information Gained | Relevance to (R)-Phenampromide | Reference |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of the receptor-ligand complex. | Provides an atomic-level understanding of how (R)-Phenampromide binds to the µOR, guiding structure-based drug design. | thermofisher.comnih.govrepec.org |

| Single-Molecule FRET (smFRET) | Real-time conformational dynamics of the receptor upon ligand binding. | Elucidates how (R)-Phenampromide influences receptor movement and activation, revealing the basis of its efficacy. | tsinghua.edu.cn |

| Double Electron-Electron Resonance (DEER) | Reveals different conformational states of the receptor and their populations. | Characterizes the specific receptor conformations stabilized by (R)-Phenampromide, linking structure to signaling bias. | tsinghua.edu.cn |

| Optopharmacology | Optical control of receptor signaling with high spatiotemporal precision. | Could allow for precise dissection of the neural circuits and signaling pathways modulated by (R)-Phenampromide-like activity. | nih.gov |

Q & A

Q. How can researchers determine the enantiomeric purity of (R)-Phenampromide during synthesis?

Methodological Answer: Enantiomeric purity can be assessed using chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) with chiral solvating agents. For HPLC, validate the method using a chiral column (e.g., Chiralpak® IA) and compare retention times with racemic mixtures. For NMR, employ chiral shift reagents (e.g., Eu(hfc)₃) to split proton signals for quantification. Always report purity thresholds (e.g., ≥98%) and include raw data in supplementary materials .

Q. What experimental parameters are critical for reproducible synthesis of (R)-Phenampromide?

Methodological Answer: Document reaction conditions (temperature, solvent, catalyst, and reaction time), purification protocols (e.g., recrystallization solvents, column chromatography gradients), and analytical validation (e.g., melting point, IR spectroscopy). Use a factorial design approach to identify critical variables affecting yield and purity. Include error margins for key metrics (e.g., ±2% yield) .

Q. How should researchers design initial pharmacological profiling for (R)-Phenampromide?

Methodological Answer: Prioritize in vitro assays (e.g., receptor binding affinity, enzyme inhibition) using cell lines or isolated proteins. Use dose-response curves (logarithmic concentrations) to calculate IC₅₀ or EC₅₀ values. Validate selectivity via panel screens against related targets. For in vivo studies, adhere to ethical guidelines (e.g., ARRIVE 2.0) and include positive/negative controls .

Advanced Research Questions

Q. How can contradictory results between in vitro and in vivo efficacy studies of (R)-Phenampromide be resolved?

Methodological Answer: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability, tissue distribution, and metabolite activity. Use species-specific hepatocyte assays to predict metabolic stability. If discrepancies persist, perform transcriptomic or proteomic profiling to identify off-target effects or compensatory pathways in vivo. Statistical tools like ANOVA or mixed-effects models can quantify variability .

Q. What strategies are effective for elucidating the stereospecific mechanism of action of (R)-Phenampromide?

Methodological Answer: Combine molecular docking simulations (e.g., AutoDock Vina) with site-directed mutagenesis of target proteins. Validate binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare results with the (S)-enantiomer to isolate stereospecific interactions. Publish raw docking scores and crystallographic data (if available) in open-access repositories .

Q. How should researchers address inconsistencies in toxicity profiles reported across studies?